1H-Imidazole-2-carbonyl chloride

Description

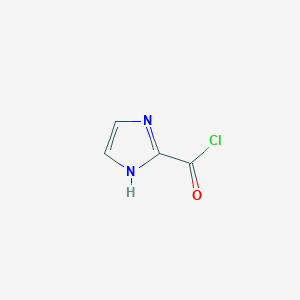

Structure

2D Structure

3D Structure

Properties

CAS No. |

848354-09-6 |

|---|---|

Molecular Formula |

C4H3ClN2O |

Molecular Weight |

130.53 g/mol |

IUPAC Name |

1H-imidazole-2-carbonyl chloride |

InChI |

InChI=1S/C4H3ClN2O/c5-3(8)4-6-1-2-7-4/h1-2H,(H,6,7) |

InChI Key |

ILRWDKIPRHRBRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1h Imidazole 2 Carbonyl Chloride

Direct Halogenation Approaches for Imidazole-2-carboxylic Acid Derivatives

One of the primary methods for preparing 1H-imidazole-2-carbonyl chloride involves the direct halogenation of 1H-imidazole-2-carboxylic acid or its derivatives. This transformation is typically accomplished using standard halogenating agents. For instance, the conversion of 1H-imidazole-2-carboxylic acid to its corresponding acid chloride can be carried out using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reactions are generally performed in an inert solvent, such as dichloromethane (B109758) or toluene (B28343), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.

Recent studies have explored the structural optimization of 1H-imidazole-2-carboxylic acid derivatives as inhibitors for metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.govnih.gov In this context, the synthesis of various substituted imidazole-2-carboxylic acids, such as 4-bromo-1H-imidazole-2-carboxylic acid and 4-(difluoromethyl)-1H-imidazole-2-carboxylic acid, serves as a crucial first step. bldpharm.comsigmaaldrich.com These precursors can then be converted to their respective carbonyl chlorides for further elaboration.

Phosgene-Mediated Routes and Analogous Carbonylation Reactions

An alternative and widely utilized approach for the synthesis of imidazole-2-carbonyl chloride involves the use of phosgene (B1210022) (COCl₂) or its safer-to-handle analogs, such as diphosgene or triphosgene. google.com This method can be applied to either imidazole (B134444) itself or its derivatives.

Utilization of Imidazole and Phosgene Derivatives

The reaction of imidazole with phosgene or its derivatives provides a direct route to the acyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride gas that is formed as a byproduct. orgsyn.org The use of phosgene itself is often disfavored due to its extreme toxicity, leading to the preference for diphosgene or triphosgene, which generate phosgene in situ. google.com

A patent describes the synthesis of [1,4']bipiperidinyl-1'-carbonyl chloride hydrochloride via the reaction of 4-piperidinopiperidine (B42443) with phosgene in methylene (B1212753) chloride, highlighting the utility of this methodology for preparing complex carbonyl chlorides. google.com Similarly, Japanese patent JP2017066077A discloses a method for producing imidazole-2-carboxylate derivatives by reacting an imidazole derivative with a chloroformate derivative in the presence of triethylamine and acetonitrile. google.com This suggests that chloroformate esters can also serve as effective carbonylating agents in this context.

Optimization of Reaction Conditions and Solvent Systems

The efficiency of phosgene-mediated carbonylation reactions is highly dependent on the reaction conditions and the solvent system employed. Careful control of temperature is crucial to prevent the decomposition of the often thermally labile product. Reactions are typically conducted at low temperatures, often between 0 and 5°C.

The choice of solvent can also significantly impact the reaction outcome. While aromatic hydrocarbons like benzene (B151609) and toluene have been used, methylene chloride has been shown to be a particularly effective solvent, leading to higher yields and purities of the desired product. google.com The optimization of reaction conditions, including the molar ratio of reactants and the choice of base, is essential for maximizing the yield and minimizing the formation of byproducts. google.comresearchgate.net

Exploration of Alternative Precursors and Reagents for Imidazole-2-carbonyl Moiety Introduction

Research into the synthesis of imidazole derivatives continues to explore novel precursors and reagents. For example, imidazole-2-carboxaldehyde can be synthesized from readily available starting materials and subsequently oxidized to 1H-imidazole-2-carboxylic acid, which can then be converted to the target carbonyl chloride. orgsyn.orgchemicalbook.com

Furthermore, a patented process describes the preparation of 4,5-disubstituted imidazole-2-carboxylic acids by reacting a 4,5-disubstituted imidazole with carbon dioxide under superatmospheric pressure in the presence of a base. google.com This carboxylation reaction offers a direct route to the carboxylic acid precursor from the corresponding imidazole.

Regioselectivity Considerations in the Synthesis of Imidazole Carbonyl Isomers

The synthesis of substituted imidazoles often raises the issue of regioselectivity, as different isomers can be formed depending on the position of substitution on the imidazole ring. The regiocontrolled synthesis of substituted imidazoles is a topic of significant research interest. rsc.orglookchem.comorganic-chemistry.orgrsc.orgacs.org

Reactivity and Reaction Mechanisms of 1h Imidazole 2 Carbonyl Chloride

Electrophilicity of the Carbonyl Chloride Group

The carbonyl group (C=O) in 1H-imidazole-2-carbonyl chloride is inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density from the carbon atom. This effect is significantly enhanced by the attachment of a highly electronegative chlorine atom to the carbonyl carbon. The chlorine atom exerts a strong electron-withdrawing inductive effect, which further depletes electron density from the carbonyl carbon, increasing its partial positive charge and, consequently, its electrophilicity. libretexts.orglibretexts.org

This heightened electrophilicity makes the carbonyl carbon a prime target for nucleophilic attack. chemguide.co.uk While resonance stabilization can sometimes decrease the reactivity of acyl derivatives, the poor orbital overlap between the chlorine's 3p orbital and the carbon's 2p orbital in the C-Cl bond means that resonance stabilization is minimal. libretexts.org Therefore, the powerful inductive effect of the chlorine atom predominates, rendering the compound highly reactive towards nucleophiles. libretexts.org

Nucleophilic Acyl Substitution Reactions

The primary reaction pathway for this compound is nucleophilic acyl substitution. This two-step mechanism, also known as addition-elimination, begins with the attack of a nucleophile on the electrophilic carbonyl carbon. chemistrysteps.comchemguide.co.uk This initial addition step breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. libretexts.orgchemguide.co.uk In the second step, the C=O double bond is reformed by the elimination of a leaving group. In this case, the chloride ion (Cl⁻) is an excellent leaving group, facilitating the reaction. libretexts.orgyoutube.com

| Nucleophile (Nu-H) | Product Type | General Product Structure |

| Amine (R₂NH) | Amide | Imidazole-C(=O)NR₂ |

| Alcohol (ROH) | Ester | Imidazole-C(=O)OR |

| Thiol (RSH) | Thioester | Imidazole-C(=O)SR |

| Water (H₂O) | Carboxylic Acid | Imidazole-C(=O)OH |

This compound reacts rapidly with primary and secondary amines to yield the corresponding N-substituted 2-carboxamides. chemistrysteps.com This reaction is a common method for amide synthesis. organic-chemistry.org The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. Following the formation of the tetrahedral intermediate, the chloride ion is eliminated, and a proton is typically removed from the nitrogen by another amine molecule or a non-nucleophilic base, resulting in the stable amide product and ammonium chloride. chemistrysteps.com

While this specific reagent primarily forms amides, related compounds like 1,1'-carbonyldiimidazole (CDI) are widely used to form ureas upon reaction with amines. nbinno.comcommonorganicchemistry.com

In the presence of alcohols, this compound undergoes acylation to form esters. chemistrysteps.comthieme-connect.de The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile. The mechanism is analogous to the reaction with amines, proceeding through a tetrahedral intermediate before the expulsion of the chloride leaving group. chemistrysteps.com A weak base, such as pyridine, is often added to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. chemistrysteps.com

Similar to the case with amines, the related reagent CDI is known to react with alcohols to produce carbamates. nbinno.comresearchgate.net

Thiols react with this compound in a manner similar to alcohols, producing thioesters. chemistrysteps.com The sulfur atom of the thiol is a potent nucleophile and readily attacks the carbonyl carbon. The subsequent elimination of the chloride ion yields the corresponding thioester derivative.

Hydrolytic Stability and Decomposition Pathways

Like most acyl chlorides, this compound is highly sensitive to moisture. chemistrysteps.com It readily undergoes hydrolysis upon contact with water. In this reaction, a water molecule acts as the nucleophile, attacking the carbonyl carbon. youtube.com The initial tetrahedral intermediate then collapses, eliminating a chloride ion. A final deprotonation step yields 1H-imidazole-2-carboxylic acid and hydrochloric acid as the final products. youtube.com Due to this high reactivity with water, the compound must be handled and stored under anhydrous (dry) conditions to prevent decomposition. chemistrysteps.com The related compound, 1,1'-carbonyldiimidazole, is also known to be moisture-sensitive, hydrolyzing to imidazole (B134444) and carbon dioxide. commonorganicchemistry.comwikipedia.org

Mechanistic Investigations of Carbonyl Activation and Imidazole Leaving Group Behavior

The mechanism of nucleophilic acyl substitution involving this compound is a well-established addition-elimination process. chemistrysteps.comchemguide.co.uk The imidazole ring plays a crucial role in activating the carbonyl group. The electron-withdrawing nature of the heterocyclic ring enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack than a simple alkyl acyl chloride.

In the reactions of this compound, the chloride ion is the primary leaving group. libretexts.org However, the behavior of the imidazole moiety as a leaving group is central to the reactivity of related and often intermediately formed N-acylimidazoles. nih.gov For instance, when reagents like 1,1'-carbonyldiimidazole (CDI) are used to activate carboxylic acids, an N-acylimidazole intermediate is formed. nbinno.comyoutube.com In the subsequent step, a nucleophile attacks the carbonyl carbon, and it is the imidazole ring that departs as the leaving group. youtube.com Imidazole is an effective leaving group because it is a stable molecule and a relatively weak base, capable of being protonated under acidic conditions, which can further facilitate its departure. researchgate.net This dual role—activating the carbonyl group and serving as a good leaving group in related intermediates—underpins the utility of imidazole-based acylating agents in organic synthesis. nbinno.com

Proposed Reaction Intermediates

In the reactions of this compound, the formation of highly reactive intermediates is crucial for its subsequent transformations. The primary proposed intermediate is the N-acylimidazolium ion . This species is generated when the imidazole nitrogen atom of one molecule attacks the carbonyl carbon of another, or when a nucleophilic catalyst is employed. acs.orgacs.orgresearchgate.net These N-acylimidazolium ions are significantly more reactive than the parent acyl chloride, rendering them potent acyl transfer agents. acs.orgacs.orgresearchgate.net

The formation of this intermediate is a key step in many acylation reactions. Spectroscopic studies on related systems have provided evidence for the existence of such intermediates. nih.gov The stability and reactivity of the acylimidazolium ion can be influenced by the solvent and the nature of the nucleophile. nih.govbohrium.com

Another potential, though less frequently discussed, intermediate is a tetrahedral intermediate , which is common in nucleophilic acyl substitution reactions. cdnsciencepub.com This intermediate would form upon the initial attack of a nucleophile on the carbonyl carbon of this compound. The subsequent collapse of this tetrahedral intermediate would then lead to the final products. The stability of this intermediate is generally low, and it readily proceeds to the more stable product by expelling the chloride ion.

Table 1: Proposed Reaction Intermediates of this compound

| Intermediate Name | Proposed Structure | Role in Reaction |

| N-Acylimidazolium Ion | A cation with an acyl group attached to one of the nitrogen atoms of the imidazole ring. | Highly reactive acyl transfer agent. |

| Tetrahedral Intermediate | A short-lived species with a tetrahedral carbon atom at the former carbonyl center. | Transient intermediate in nucleophilic acyl substitution. |

Role of Catalysis in Enhancing Reactivity (e.g., Pyridinium Salts, DBU)

The reactivity of this compound can be significantly enhanced through the use of catalysts. Pyridinium salts and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are two prominent examples of catalysts that play distinct roles in these reactions.

Pyridinium Salts:

Pyridinium salts, often formed in situ from pyridine, can act as nucleophilic catalysts. stackexchange.comreddit.com The mechanism involves the attack of the pyridine nitrogen on the carbonyl carbon of this compound. This leads to the formation of a highly reactive N-acylpyridinium intermediate . reddit.comscripps.edu This intermediate is more susceptible to nucleophilic attack than the original acyl chloride due to the positive charge on the pyridine ring, which increases the electrophilicity of the carbonyl carbon. reddit.com The subsequent reaction with a nucleophile regenerates the pyridine catalyst, completing the catalytic cycle. This type of catalysis is particularly effective in accelerating acylation reactions of alcohols and amines. stackexchange.com

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU):

DBU is a strong, non-nucleophilic base that can also function as a nucleophilic catalyst in certain contexts. lmu.edunih.govresearchgate.net Its role in enhancing the reactivity of acylimidazoles has been a subject of mechanistic studies. lmu.edu Two primary mechanisms have been proposed for DBU catalysis:

Brønsted Base Catalysis: DBU can act as a Brønsted base, deprotonating the nucleophile (e.g., an alcohol or amine) to increase its nucleophilicity. lmu.edu The resulting alkoxide or amide is a much stronger nucleophile and reacts more rapidly with the acylimidazole.

Nucleophilic Catalysis: DBU can act as a nucleophile, attacking the carbonyl group of the acylimidazole to form a highly reactive N-acyl-DBU intermediate (a carbamate-like species). researchgate.netnih.gov This intermediate is then attacked by the primary nucleophile, leading to the acylated product and regeneration of DBU. nih.gov The nucleophilic pathway is particularly relevant in reactions where the nucleophile is weak. nih.gov

Recent studies on DBU-catalyzed esterifications of acyl imidazoles suggest that DBU may function as a hydrogen-bond acceptor, activating the nucleophile without direct deprotonation. lmu.edu The choice between the Brønsted base and nucleophilic catalysis pathways can be influenced by the reaction conditions, including the solvent and the nature of the substrates. lmu.edu

Table 2: Catalysts for Enhancing Reactivity of this compound

| Catalyst | Proposed Mechanism | Key Intermediate |

| Pyridinium Salts | Nucleophilic Catalysis | N-Acylpyridinium Ion |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Brønsted Base Catalysis / Nucleophilic Catalysis | N-Acyl-DBU Intermediate |

Applications of 1h Imidazole 2 Carbonyl Chloride in Advanced Organic Synthesis

As a Versatile Acylating Agent in Complex Molecule Synthesis

The high reactivity of the acyl chloride moiety makes 1H-Imidazole-2-carbonyl chloride and its N-substituted derivatives powerful acylating agents. This property is harnessed in the synthesis of complex molecules where the introduction of an imidazole-2-carbonyl group is a key step. The electrophilic nature of the carbonyl carbon facilitates reactions with a wide range of nucleophiles, including alcohols, amines, and carbanions.

In the context of complex molecule synthesis, N-substituted imidazole-2-carbonyl chlorides, such as 1-methyl-1H-imidazole-2-carbonyl chloride, are often preferred to avoid potential side reactions involving the imidazole (B134444) N-H. These reagents have been employed in the acylation of sensitive substrates, where the imidazole moiety can also influence the stereochemical outcome of the reaction or serve as a precursor for further functionalization. The resulting 2-acylimidazole derivatives are stable intermediates that can be carried through multiple synthetic steps.

The acylation process typically involves the reaction of the substrate with the imidazole-2-carbonyl chloride in the presence of a non-nucleophilic base to scavenge the liberated hydrochloric acid. The choice of solvent and reaction conditions is crucial to ensure high yields and minimize the formation of byproducts.

Incorporation into Heterocyclic Systems

The imidazole ring is a fundamental structural unit in numerous natural products and pharmaceutical agents. This compound and its derivatives provide a direct route for the incorporation of this important heterocycle into larger, more complex molecular frameworks.

Synthesis of Imidazole-Containing Architectures

This compound can be utilized in the construction of fused heterocyclic systems. For instance, it can react with dinucleophilic species to form polycyclic structures containing an imidazole ring. The acyl chloride group can act as an electrophilic trigger for intramolecular cyclization reactions, leading to the formation of novel heterocyclic scaffolds. While specific examples directly employing this compound are not extensively documented in readily available literature, the analogous reactivity of other acyl chlorides suggests its potential in this area. The synthesis of fused imidazoles is a significant area of research due to the diverse biological activities associated with these compounds. rsc.orgrsc.orgorganic-chemistry.org

Derivatization of Imidazole Rings

The reaction of this compound with various nucleophiles leads to the formation of a wide array of C2-substituted imidazole derivatives. This allows for the systematic modification of the imidazole ring, which is a key strategy in medicinal chemistry for optimizing the pharmacological properties of a lead compound. For example, reaction with amines yields the corresponding amides, while reaction with alcohols produces esters. These derivatives can exhibit a range of biological activities, and this synthetic route provides a straightforward method for generating libraries of compounds for screening.

Role as a Coupling Reagent and Activating Agent

Beyond its role as a simple acylating agent, this compound and its derivatives can function as coupling and activating agents, facilitating the formation of new chemical bonds under mild conditions.

Strategies for Peptide Bond Formation

The formation of the amide bond is a cornerstone of peptide synthesis. While not as commonly used as other specialized coupling reagents, the principle of using acyl imidazoles as activated intermediates is well-established. In this context, an N-protected amino acid can be reacted with this compound (or more likely, an N-protected version) to form an activated acyl imidazole intermediate. This intermediate can then react with the amino group of another amino acid or peptide to form the desired peptide bond. The imidazole byproduct is readily removed during workup. This strategy is conceptually similar to the use of carbonyldiimidazole (CDI) in peptide synthesis. nih.gov The efficiency and degree of racemization would be critical parameters to evaluate for this specific reagent in peptide synthesis.

Formation of Anhydrides and Other Acid Derivatives

This compound can react with carboxylic acids or their corresponding carboxylate salts to form mixed anhydrides. google.comlibretexts.orgchemguide.co.uk These mixed anhydrides are themselves reactive acylating agents and can be used in subsequent reactions. The general mechanism involves the nucleophilic attack of the carboxylate on the carbonyl carbon of the acyl chloride, with the expulsion of the chloride ion. d-nb.infoorgsyn.org This reaction provides a method for activating carboxylic acids for further transformations.

Application in the Synthesis of Pharmaceutical Intermediates and Biologically Relevant Scaffolds

The structural motif of an imidazole-2-carboxamide or related ester is prevalent in numerous pharmacologically active compounds. This compound provides a direct and efficient route to these functionalities, making it a key intermediate in the synthesis of novel therapeutic agents. Its application spans various therapeutic areas, including the development of agents for metabolic diseases, neurological disorders, and infectious diseases.

Detailed research findings have highlighted its role in creating compounds with significant biological potential. For instance, patents have disclosed the use of this compound as a crucial starting material in the synthesis of analogues of Cajanine, a natural product with demonstrated anti-viral and neuroprotective properties. google.com In one documented synthesis, this compound was reacted with a complex amine to produce a target compound with potential therapeutic applications. google.com

Another significant application is in the development of modulators for the GABA-A receptor, which are important targets for treating anxiety, epilepsy, and neuropathic pain. A patent for Imidazo[1,2-a]pyridine compounds, which act as GABA-A receptor modulators, describes a synthetic step where this compound is reacted with dimethylamine (B145610) to form the corresponding N,N-dimethylimidazol-2-carboxamide moiety. google.com This reaction is a key step in building the final, pharmacologically active molecule. google.com

The table below showcases examples of biologically relevant scaffolds synthesized using this compound or its derivatives.

| Starting Material | Reagent | Resulting Scaffold/Intermediate | Therapeutic Area/Biological Relevance |

| This compound | Cajanine precursor amine | Cajanine analogue | Anti-viral, Neuroprotective |

| This compound | Dimethylamine | N,N-dimethyl-1H-imidazole-2-carboxamide moiety within an Imidazo[1,2-a]pyridine | GABA-A Receptor Modulation, Neuropathic Pain |

Contributions to Materials Science and Polymer Chemistry (as a synthetic intermediate)

The reactivity of this compound is not limited to the synthesis of small molecules; it also extends to the construction of macromolecules. In materials science and polymer chemistry, it can be employed as a monomer or a coupling agent to introduce the functional imidazole moiety into polymer backbones. The resulting polymers can exhibit unique properties, such as thermal stability, specific binding capabilities, and catalytic activity, owing to the presence of the imidazole ring.

A doctoral thesis on the design of novel sequence-selective DNA-interactive agents details the synthesis of biaryl polyamides. ucl.ac.uk In this research, a derivative, 1-Methyl-1H-imidazole-2-carbonyl chloride, was explicitly used as a heterocyclic coupling unit. It was reacted with amine-functionalized aryl intermediates in a parallel synthesizer to generate a library of polyamide compounds. ucl.ac.uk This demonstrates the utility of imidazole-2-carbonyl chlorides in creating complex, functional polymers with potential applications in biotechnology and medicine. The robust nature of the amide bond formation and the structural diversity offered by the imidazole core are key advantages in this context. While this example uses the N-methylated derivative, it directly illustrates the synthetic potential of the imidazole-2-carbonyl chloride scaffold in polymer synthesis.

The table below summarizes the role of imidazole-2-carbonyl chloride derivatives in polymer synthesis.

| Imidazole Monomer | Co-monomer/Reactant | Polymer Type | Potential Application |

| 1-Methyl-1H-imidazole-2-carbonyl chloride | Biaryl amine intermediates | Biaryl Polyamide | DNA-interactive agents |

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are fundamental in identifying the products of reactions involving 1H-Imidazole-2-carbonyl chloride. These techniques allow for the detailed structural analysis and monitoring of chemical transformations.

Nuclear Magnetic Resonance (NMR) Studies on Reaction Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. In the context of reactions involving imidazole (B134444) derivatives, ¹H and ¹³C NMR are routinely used to track the formation of products and to understand the reaction pathways. For instance, in the synthesis of ferrocenyl imidazole derivatives, ¹H-NMR spectra show characteristic resonances for imidazole protons between 6.77 and 7.66 ppm. researchgate.net The chemical shifts of these protons can be influenced by substituents on the imidazole ring, providing valuable information about the electronic environment of the molecule. For example, an electron-withdrawing group like a nitro substituent can cause a downfield shift of the C3-H proton peak. researchgate.net This level of detail is crucial for confirming the successful synthesis of the desired products and for identifying any byproducts.

| Technique | Application | Key Findings |

| ¹H NMR | Elucidation of reaction pathways | Characteristic chemical shifts for imidazole protons (6.77-7.66 ppm) help identify product formation. researchgate.net |

| ¹³C NMR | Structural confirmation | Resonances for C5/C6 of the imidazole ring appear between 124.87-132.43 ppm. researchgate.net |

Infrared (IR) and Raman Spectroscopy for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, making them ideal for identifying functional groups. In reactions of this compound, these methods are used to monitor the transformation of the carbonyl chloride group into other functionalities. For example, in the synthesis of novel imidazole liquid crystals, the disappearance of the carbonyl band from the starting material and the appearance of new bands corresponding to other groups, such as an ester, confirm the reaction's progress. nih.gov The presence of characteristic bands for OH and NH groups can also be identified, further aiding in the structural characterization of the products. nih.gov

| Technique | Application | Key Findings |

| FT-IR Spectroscopy | Monitoring functional group transformations | Confirms the conversion of the carbonyl chloride group by observing the disappearance of its characteristic band and the appearance of new bands corresponding to the product's functional groups. nih.govnih.gov |

| Raman Spectroscopy | Complementary structural analysis | Provides additional vibrational information to support the structural elucidation of complex imidazole derivatives. |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the rapid monitoring of reactions and for confirming the molecular weight of products. Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for analyzing complex reaction mixtures. mdpi.comnih.gov In the study of imidazole-containing dipeptides, HPLC-ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry) has been used for the sensitive and selective detection and quantification of products. mdpi.com The fragmentation patterns observed in the MS/MS spectra provide detailed structural information, allowing for the unambiguous identification of the synthesized compounds. mdpi.com

| Technique | Application | Key Findings |

| HPLC-ESI-MS/MS | Quantitative analysis of reaction products | Enables highly sensitive and selective detection and quantification of imidazole-containing compounds. mdpi.com |

| GC-MS | Identification of products in complex mixtures | Allows for the separation and identification of volatile imidazole derivatives and their metabolites. nih.gov |

| Multiple Reaction Monitoring (MRM) | Targeted quantification | Provides high signal intensities of product ions for accurate quantification of specific imidazole derivatives. mdpi.comresearchgate.netnih.gov |

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for modern chemists, providing deep insights into the electronic structure and reactivity of molecules. These computational methods complement experimental findings and can predict molecular properties before a compound is ever synthesized.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, spectroscopic properties, and reactivity of molecules. For imidazole derivatives, DFT calculations can reproduce experimental structural parameters with high accuracy. nih.gov This allows for the detailed analysis of bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. Furthermore, DFT can be used to study reaction mechanisms and predict the stability of different isomers and transition states. nih.gov

| Method | Application | Key Findings |

| DFT (e.g., B3LYP, M06) | Geometry optimization and electronic structure | Optimized geometries from DFT calculations often show good agreement with experimental X-ray crystal structures. nih.gov |

| Prediction of reactivity and stability | Can be used to calculate properties like hardness, softness, and electrophilicity index to predict the reactivity of different derivatives. acs.org |

Frontier Molecular Orbital (FMO) Analysis of Electrophilic Character

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the LUMO is a good indicator of a molecule's electrophilicity; a lower LUMO energy suggests a greater ability to accept electrons. researchgate.net For this compound, the carbonyl chloride group is a strong electron-withdrawing group, which lowers the energy of the LUMO and makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. FMO analysis can be used to compare the electrophilicity of different imidazole derivatives and to predict their relative reactivity in various reactions. acs.orgresearchgate.net The HOMO-LUMO energy gap is also an important parameter, as a smaller gap generally indicates higher reactivity. acs.org

| Analysis | Application | Key Findings |

| FMO Analysis | Prediction of electrophilic character | The energy of the LUMO is used to assess the electrophilicity of the molecule, with a lower LUMO energy indicating a stronger electrophile. researchgate.net |

| Understanding reactivity | The HOMO-LUMO energy gap provides insights into the kinetic stability of the molecule; a smaller gap suggests higher reactivity. acs.orgresearchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution on a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP is mapped onto the electron density surface, where different colors represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent intermediate or near-zero potential.

In studies of imidazole derivatives, MEP analysis reveals that the nitrogen atoms of the imidazole ring and the oxygen atom of a carbonyl group are generally nucleophilic sites, characterized by negative potential. scirp.org Conversely, the hydrogen atoms attached to the ring and the regions around the carbonyl carbon often exhibit positive potential, making them electrophilic sites. nih.gov For instance, in a study on the benzimidazole (B57391) fungicide benomyl, the MEP map showed that negative regions were predominantly localized over the carbonyl groups, while the benzimidazole region had the most positive potential. scirp.orgnih.gov

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Carbon | Strongly Positive (Blue) | Highly electrophilic, primary site for nucleophilic attack |

| Carbonyl Oxygen | Negative (Red) | Nucleophilic, potential hydrogen bond acceptor |

| Imidazole Ring Nitrogens | Negative (Red/Yellow) | Nucleophilic centers, potential for protonation or coordination |

| Imidazole Ring Hydrogens | Positive (Blue/Green) | Electrophilic, potential hydrogen bond donors |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a molecule like this compound, rotation around the single bond connecting the imidazole ring and the carbonyl group is of particular interest. The orientation of the carbonyl chloride group relative to the imidazole ring can significantly impact the molecule's stability and reactivity.

Studies on related N-acyl imidazoles have shown that these molecules can exist in different conformations, and the presence of steric hindrance can lead to significantly twisted structures. nih.gov For this compound, a planar conformation where the carbonyl group is coplanar with the imidazole ring would allow for maximum conjugation. However, steric interactions between the carbonyl oxygen or the chlorine atom and the hydrogen atoms on the imidazole ring might favor a non-planar, or twisted, conformation. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the energies of different conformers and identify the most stable arrangement. nih.gov

Table 2: Potential Conformers of this compound

| Conformer | Description | Predicted Relative Stability |

| Planar (syn-periplanar) | Carbonyl group is in the same plane as the imidazole ring, with the C=O bond pointing towards the N1-H. | Potentially less stable due to steric hindrance. |

| Planar (anti-periplanar) | Carbonyl group is in the same plane as the imidazole ring, with the C=O bond pointing away from the N1-H. | May be more stable than the syn-periplanar conformer. |

| Twisted | Carbonyl group is rotated out of the plane of the imidazole ring. | Could be the most stable conformation to alleviate steric strain. nih.gov |

Theoretical Studies on Reaction Energetics and Transition States

Theoretical studies, often using quantum chemical methods like DFT, are instrumental in understanding the energetics of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, such studies would be particularly insightful for its reactions as an acylating agent.

N-acyl imidazoles are known to be effective acyl transfer reagents, and their reactivity is attributed to the good leaving group ability of the imidazole moiety. nih.govresearchgate.net Theoretical calculations can model the reaction pathway of nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon of this compound. These calculations can determine the energy of the tetrahedral intermediate and the transition state leading to it, providing a quantitative measure of the reaction's feasibility.

For instance, studies on the hydrolysis of N-acylimidazoles have used theoretical methods to investigate the reaction mechanism. researchgate.net The activation energy for the reaction can be correlated with the electronic properties of the substituents on the imidazole ring and the acyl group. In the case of this compound, the strong electron-withdrawing nature of the carbonyl chloride group is expected to make the carbonyl carbon highly electrophilic, leading to a lower activation energy for nucleophilic attack compared to less activated acyl imidazoles.

Structure-Reactivity Relationships and Design Principles for Novel Imidazole-Based Reagents

The study of structure-reactivity relationships aims to understand how the chemical structure of a molecule influences its reactivity. For imidazole-based reagents, this understanding is crucial for designing new molecules with tailored properties.

The reactivity of acyl imidazoles as acylating agents can be tuned by modifying the substituents on the imidazole ring. nih.gov Electron-withdrawing groups on the imidazole ring generally increase the reactivity of the acyl group towards nucleophiles by making the imidazole a better leaving group. Conversely, electron-donating groups can decrease reactivity. researchgate.net

In the case of this compound, the carbonyl chloride itself is a highly activated acyl group. The principles derived from studying other acyl imidazoles can be applied to design novel reagents based on this scaffold. For example, by replacing the chlorine atom with other leaving groups, a series of acylating agents with varying reactivities could be developed. Furthermore, modifying the substituents at other positions of the imidazole ring (e.g., at N1, C4, or C5) could fine-tune the electronic properties and steric environment of the molecule, leading to reagents with specific selectivities for different nucleophiles. The development of such reagents is of significant interest in organic synthesis and chemical biology for applications like peptide synthesis and protein modification. researchgate.net

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Routes and Sustainable Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 1H-imidazole-2-carbonyl chloride is no exception. Current synthetic methods often rely on traditional halogenating agents that can generate hazardous byproducts. Future research will undoubtedly focus on developing more environmentally benign and sustainable routes.

One promising avenue is the exploration of biocatalysis . mdpi.comrsc.org Enzymes, with their high selectivity and ability to operate under mild conditions, offer a green alternative to conventional chemical catalysts. rsc.orgnih.gov Research into identifying or engineering enzymes, such as halogenases or acyl-ligases, that can facilitate the direct conversion of 1H-imidazole-2-carboxylic acid to its corresponding carbonyl chloride would be a significant breakthrough. This approach would minimize waste and reduce the reliance on harsh reagents.

Furthermore, the development of catalytic processes using non-toxic, earth-abundant metals or even metal-free conditions presents another key research direction. acs.org For instance, exploring novel activating agents for the carboxylic acid group that can be recycled and reused would significantly improve the sustainability of the synthesis. The use of greener solvents, such as ionic liquids or supercritical fluids, is also an area ripe for investigation to reduce the environmental footprint of the manufacturing process. researchgate.net

Enantioselective and Diastereoselective Applications

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, its utility as a reagent in stereoselective synthesis is a burgeoning field of research.

Future work will likely involve the use of chiral auxiliaries attached to the imidazole (B134444) nitrogen. These auxiliaries can direct the stereochemical outcome of reactions where the acyl chloride moiety is attacked by a nucleophile, leading to the formation of enantiomerically enriched products. sfu.ca The development of easily attachable and removable chiral auxiliaries will be crucial for the practical application of this strategy.

Moreover, the application of this compound in enantioselective catalysis is a highly promising area. This could involve the in-situ formation of a chiral activated ester by reacting the carbonyl chloride with a chiral alcohol or catalyst. This chiral acylating agent could then be used in a variety of transformations, such as the kinetic resolution of racemic alcohols or amines, or in desymmetrization reactions of prochiral substrates. The development of novel chiral catalysts that can effectively utilize this compound or its derivatives will be a key focus.

Catalytic Transformations Involving this compound

The reactivity of the acyl chloride group makes this compound an excellent candidate for a variety of catalytic transformations beyond simple acylation.

A significant area of future research lies in its application in metal-catalyzed cross-coupling reactions . wiley.comwikipedia.org While acyl chlorides are known to participate in reactions like the Suzuki, Heck, and Sonogashira couplings, the exploration of these reactions specifically with this compound is still in its early stages. The imidazole moiety itself can act as a ligand for the metal catalyst, potentially influencing the reaction's efficiency and selectivity. Research into developing robust catalytic systems that can tolerate the imidazole nucleus and effectively couple the acyl group with a wide range of partners will open up new avenues for the synthesis of complex imidazole-containing molecules. researchgate.net

Furthermore, the development of organocatalytic transformations involving this compound is a fertile ground for discovery. Chiral amine or phosphine (B1218219) catalysts could be employed to activate the carbonyl group and facilitate enantioselective additions of various nucleophiles. This would provide a metal-free alternative for the synthesis of chiral imidazole derivatives.

Expansion into Novel Chemical Space and Target Molecules

The unique electronic properties and synthetic accessibility of this compound make it an ideal starting material for the exploration of novel chemical space and the synthesis of high-value target molecules.

In medicinal chemistry, the imidazole scaffold is a well-established pharmacophore found in numerous drugs. nih.govnih.gov Future research will focus on utilizing this compound to synthesize libraries of novel imidazole derivatives for screening against a wide range of biological targets. The ability to easily introduce diverse functionalities by reacting the acyl chloride with various amines, alcohols, and other nucleophiles will be instrumental in this endeavor. This will aid in the discovery of new therapeutic agents for diseases ranging from infectious diseases to cancer.

Beyond pharmaceuticals, this compound can be used to construct novel materials with interesting electronic or photophysical properties. The imidazole ring system can be incorporated into polymers, dyes, or ligands for metal complexes, and the carbonyl chloride group provides a convenient handle for derivatization and tuning of these properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from the laboratory to industrial-scale production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry and automated synthesis platforms offer powerful solutions to these challenges. nih.govmdpi.com

Future research will focus on adapting the synthesis and reactions of this compound to continuous flow systems. nih.gov The high reactivity of acyl chlorides can be safely managed in microreactors, which offer excellent heat and mass transfer. Flow chemistry also allows for the telescoping of reaction steps, where the crude product from one reaction is directly fed into the next, minimizing purification and handling steps. The development of robust and efficient flow protocols for the synthesis and subsequent derivatization of this compound will be a key enabler for its large-scale production and application.

Furthermore, the integration of these flow systems with high-throughput screening (HTS) and automated optimization platforms will accelerate the discovery of new reactions and applications. ugent.benih.govrsc.org Robotic systems can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates, generating large datasets that can be analyzed to identify optimal synthetic routes. This data-driven approach will be crucial for unlocking the full synthetic potential of this compound in a time- and resource-efficient manner.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1H-Imidazole-2-carbonyl chloride, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via chlorination of 1H-imidazole-2-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. Key steps include maintaining anhydrous conditions and controlling reaction temperature (0–5°C) to minimize side reactions. Post-reaction purification involves vacuum distillation or recrystallization under inert atmospheres to prevent hydrolysis . Optimization studies suggest that using a 1:1.2 molar ratio of carboxylic acid to chlorinating agent improves yields, while excess reagent can lead to byproducts like imidazolium salts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹³C and ¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are critical. The carbonyl chloride group exhibits a distinct IR stretch at ~1780–1820 cm⁻¹. In NMR, the imidazole ring protons resonate as a singlet near δ 7.2–7.5 ppm, while the carbonyl carbon appears at δ 160–165 ppm in ¹³C NMR. Mass spectrometry (EI-MS) confirms molecular ion peaks at m/z 144.5 (M⁺) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Storage under anhydrous conditions (e.g., sealed with molecular sieves in a desiccator) at –20°C is recommended. For short-term use, inert atmospheres (argon or nitrogen) in flame-dried glassware prevent decomposition. Stability tests indicate <5% degradation over 30 days under these conditions .

Advanced Research Questions

Q. How can researchers mitigate instability during nucleophilic acyl substitution reactions with this compound?

- Methodological Answer : Instability arises from hydrolysis and competing side reactions. Strategies include:

- Conducting reactions at low temperatures (–10°C to 0°C) in aprotic solvents (e.g., dry THF or DCM).

- Using a 1.5–2.0 molar excess of nucleophile (e.g., amines or alcohols) to drive the reaction to completion.

- Quenching unreacted carbonyl chloride with ice-cold sodium bicarbonate immediately post-reaction .

Q. What are the challenges in analyzing reaction mechanisms involving this compound, and how can they be addressed?

- Methodological Answer : Mechanistic studies are complicated by the compound’s reactivity and transient intermediates. Techniques include:

- In-situ FTIR or Raman spectroscopy to monitor carbonyl chloride consumption.

- Isotopic labeling (e.g., ¹⁸O in carbonyl groups) to trace acyl transfer pathways.

- Computational modeling (DFT) to predict transition states and confirm experimental observations .

Q. How do substituents on the imidazole ring influence the reactivity of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro or halogens) at the 4/5 positions increase electrophilicity of the carbonyl carbon, accelerating reactions with weak nucleophiles (e.g., phenols). Conversely, electron-donating groups (e.g., methyl) reduce reactivity, requiring catalytic activation (e.g., DMAP or Hünig’s base). Substituent effects are quantified via Hammett plots, with ρ values of ~1.2 indicating moderate electronic sensitivity .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : The compound is corrosive (GHS Category 2 for skin/eye irritation) and releases HCl gas upon hydrolysis. Required precautions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.